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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data of Aureothin, a polyketide antibiotic with significant

biological activities. This document is intended to serve as a valuable resource for researchers

and professionals involved in natural product chemistry, drug discovery, and development by

offering detailed spectral data, experimental protocols, and visual representations of its

biosynthetic pathway and analytical workflow.

Introduction to Aureothin
Aureothin (C₂₂H₂₃NO₆) is a bioactive secondary metabolite produced by the bacterium

Streptomyces thioluteus.[1] Its unique chemical structure, featuring a p-nitrophenyl group, a

pyrone ring, and a tetrahydrofuran moiety, contributes to its notable antifungal, antitumor, and

insecticidal properties. The biosynthesis of aureothin is of significant interest as it involves a

type I polyketide synthase (PKS) that utilizes a rare p-nitrobenzoic acid starter unit and exhibits

an iterative mechanism where a single PKS module is used multiple times.

NMR Spectroscopic Data of Aureothin
The structural elucidation of Aureothin heavily relies on one- and two-dimensional NMR

spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments
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for Aureothin, as reported in the literature, with spectra recorded in deuterated chloroform

(CDCl₃).

Table 1: ¹H NMR Data of Aureothin (in CDCl₃)
Position

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

5-CH₃ 1.89 s

6 4.67 d 9.0

7 2.54, 2.30 m

9 6.08 s

10 6.22 d 15.5

11-CH₃ 2.22 s

12 7.28 d 15.5

14', 18' 7.52 d 8.5

15', 17' 8.20 d 8.5

2-OCH₃ 3.75 s

3-CH₃ 2.05 s

Table 2: ¹³C NMR Data of Aureothin (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1665325?utm_src=pdf-body
https://www.benchchem.com/product/b1665325?utm_src=pdf-body
https://www.benchchem.com/product/b1665325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

2 164.2

3 115.8

3-CH₃ 9.0

4 175.4

5 118.9

5-CH₃ 8.5

6 78.5

7 35.1

8 138.2

9 120.5

10 128.1

11 142.5

11-CH₃ 14.1

12 130.2

13' 142.8

14', 18' 128.9

15', 17' 123.6

16' 147.5

2-OCH₃ 59.8

Mass Spectrometry Data of Aureothin
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for

confirming the molecular formula of Aureothin.
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Table 3: High-Resolution Mass Spectrometry Data of
Aureothin

Ion Calculated m/z Observed m/z

[M+H]⁺ 398.1553 398.0

Note: The observed m/z value of 398.0 for the [M+H]⁺ ion confirms the molecular formula of

Aureothin as C₂₂H₂₃NO₆.

While detailed public data on the tandem mass spectrometry (MS/MS) fragmentation of

Aureothin is limited, analysis of its structure suggests potential fragmentation pathways. Key

fragmentations would likely involve the loss of the nitro group, cleavage of the ester linkage,

and fragmentation of the polyketide backbone. Further experimental MS/MS studies are

required to fully elucidate its fragmentation pattern, which would be invaluable for its

unambiguous identification in complex mixtures.

Experimental Protocols
The following sections provide representative protocols for the isolation, NMR, and mass

spectrometry analysis of Aureothin from Streptomyces cultures. These are synthesized from

established methods for the analysis of microbial secondary metabolites.

Fermentation and Extraction
Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a

spore suspension of Streptomyces thioluteus. Incubate the culture at 28-30°C with shaking

(200 rpm) for 7-10 days to allow for the production of secondary metabolites.

Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the

supernatant. Extract the supernatant with an equal volume of ethyl acetate three times.

Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the

extract under reduced pressure to obtain the crude extract.

NMR Spectroscopy
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Sample Preparation: Dissolve a portion of the dried crude extract or purified Aureothin in

deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400

MHz or higher field NMR spectrometer.

Data Processing: Process the acquired spectra using appropriate NMR software. Reference

the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

LC-MS/MS Analysis
Sample Preparation: Dissolve the crude extract or purified Aureothin in a suitable solvent

such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter before

analysis.

Chromatographic Separation: Perform liquid chromatography using a C18 reversed-phase

column. A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both

containing 0.1% formic acid.

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source

coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in

both positive and negative ion modes. For tandem MS, select the [M+H]⁺ or [M-H]⁻ ion for

collision-induced dissociation (CID) to obtain fragmentation data.

Visualizing Key Processes
To aid in the understanding of Aureothin's origins and analysis, the following diagrams,

generated using the DOT language, illustrate the biosynthetic pathway and a typical

experimental workflow.
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Caption: Biosynthetic pathway of Aureothin.
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Caption: Experimental workflow for Aureothin analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic and
Spectrometric Analysis of Aureothin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665325#interpreting-nmr-and-mass-spectrometry-
data-of-aureothin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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